molecular formula C20H15N3O3S2 B10915667 1-(2,3-Dimethylphenyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(2,3-Dimethylphenyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10915667
M. Wt: 409.5 g/mol
InChI Key: FDGBSCADJUYARB-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and various functional groups

Preparation Methods

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the core structure.

    Functional Group Modifications: Subsequent steps may include oxidation, reduction, or substitution reactions to introduce the desired functional groups, such as the sulfanyl and carboxylic acid groups.

Industrial production methods may involve optimizing these reactions for scale-up, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium for cross-coupling reactions), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it of interest for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrido[2,3-d]pyrimidine derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Some similar compounds include:

  • 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-FURYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
  • 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-PYRIDYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H15N3O3S2/c1-10-5-3-6-14(11(10)2)23-17-16(18(24)22-20(23)27)12(19(25)26)9-13(21-17)15-7-4-8-28-15/h3-9H,1-2H3,(H,25,26)(H,22,24,27)

InChI Key

FDGBSCADJUYARB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(=O)O)C(=O)NC2=S)C

Origin of Product

United States

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